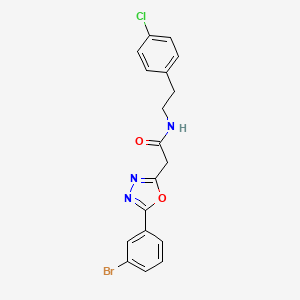
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents and conditions used. The bromophenyl and chlorophenethyl groups could potentially undergo electrophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the conditions .Mécanisme D'action
The mechanism of action of 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenethyl)acetamide is not fully understood. However, it has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth, survival, and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenethyl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenethyl)acetamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to assess its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenethyl)acetamide involves the reaction of 3-bromobenzohydrazide with ethyl chloroacetate in the presence of sodium ethoxide to form 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with 4-chlorophenethyl bromide in the presence of potassium carbonate to form the final product.
Applications De Recherche Scientifique
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenethyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, this compound has been shown to have anticancer activity and may have potential as a chemotherapeutic agent. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks of fire or explosion. Specific safety data would typically be provided in a material safety data sheet (MSDS) for the compound .
Propriétés
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c19-14-3-1-2-13(10-14)18-23-22-17(25-18)11-16(24)21-9-8-12-4-6-15(20)7-5-12/h1-7,10H,8-9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBVPZMYPLVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2950706.png)
![3-Phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2950710.png)
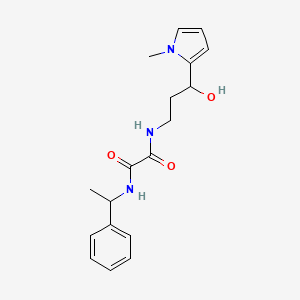

![(5-Methyl-1,2-oxazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2950713.png)

![N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B2950717.png)
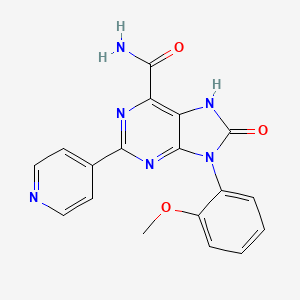

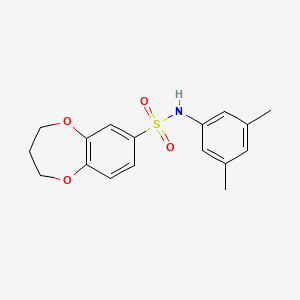

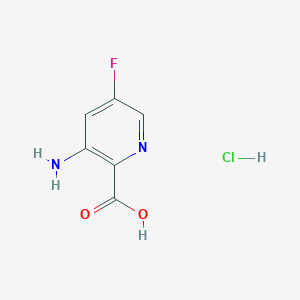

![N'-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2950729.png)
